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Compound of Interest

Compound Name: Desmethylfluvoxamine

Cat. No.: B1251597

Get Quote

Application Note: Functional Profiling and Safety Characterization of Desmethylfluvoxamine

Introduction & Scope
Desmethylfluvoxamine (O-desmethylfluvoxamine) is the primary oxidative metabolite of the

selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While the parent compound is a

well-established antidepressant with a unique pharmacological profile—specifically its potent

agonism at the Sigma-1 receptor (S1R) and strong inhibition of CYP1A2—the pharmacological

contribution of its metabolite requires rigorous characterization under Metabolites in Safety

Testing (MIST) guidelines.

This Application Note provides a technical framework for researchers to evaluate

Desmethylfluvoxamine. Unlike standard efficacy screens, this guide focuses on two critical

questions in modern drug development:

DDI Liability: Does the metabolite retain the potent CYP1A2 inhibitory potential of the

parent?

Off-Target/Secondary Pharmacology: Does it retain affinity for the Sigma-1 receptor,

potentially contributing to the neuroprotective or anti-inflammatory effects observed with
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Fluvoxamine?

Physicochemical Properties & Reagent Preparation
Before initiating cell-based assays, proper handling of the metabolite is critical to prevent

precipitation-induced artifacts.

Compound: Desmethylfluvoxamine (O-desmethylfluvoxamine).

Molecular Weight: ~304.3 g/mol (Free base).

Solubility: Moderate lipophilicity. Soluble in DMSO (up to 50 mM) and Methanol.

Storage: Lyophilized powder at -20°C. Stock solutions in DMSO are stable for 3 months at

-80°C.

Preparation Protocol:

Stock Solution (10 mM): Dissolve 3.04 mg of Desmethylfluvoxamine in 1 mL of anhydrous

DMSO. Vortex for 1 minute.

Working Solution: Dilute the stock 1:100 in assay buffer (e.g., PBS or Microsomal Buffer) to

achieve 100 µM.

Note: Ensure final DMSO concentration in cell assays is <0.5% (v/v) to avoid solvent

toxicity.

Application I: CYP1A2 Reversible Inhibition Assay
Rationale: Fluvoxamine is a potent mechanism-based inhibitor of CYP1A2.[1][2][3][4] To

determine if the metabolic modification (O-demethylation) attenuates this inhibition, a

comparative IC50 assay using human liver microsomes (HLM) is required.

Experimental System:

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP1A2

(Baculosomes).
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Probe Substrate: Phenacetin (O-deethylation to Acetaminophen).

Control Inhibitor: Fluvoxamine (Parent) and Furafylline (Mechanism-based control).

Step-by-Step Protocol:

Buffer Prep: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).

Microsome Mix: Dilute HLMs to 0.5 mg/mL protein concentration in buffer.

Substrate Mix: Prepare Phenacetin at

concentration (approx. 40 µM).

Inhibitor Series: Prepare a 7-point dilution series of Desmethylfluvoxamine (0.01 µM to 100

µM). Include Fluvoxamine parent as a side-by-side comparator.

Pre-Incubation:

Add 20 µL Microsome Mix + 20 µL Inhibitor to a 96-well plate.

Incubate at 37°C for 5 minutes.

Reaction Start:

Add 20 µL of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-

phosphate, 0.4 U/mL G6PDH).

Add 20 µL of Substrate Mix.

Incubation: Shake at 37°C for 20 minutes.

Termination: Add 80 µL of ice-cold Acetonitrile (containing internal standard, e.g.,

Propranolol).

Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-MS/MS monitoring

Acetaminophen transition (m/z 152 -> 110).
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Data Interpretation: Calculate the Percent Inhibition relative to vehicle control. Plot log[Inhibitor]

vs. Response to determine IC50.

Expectation: If IC50 > 10 µM, the metabolite has significantly reduced DDI potential

compared to the parent (Ki ~ 0.12 µM).

Application II: Sigma-1 Receptor (S1R) Binding
Assay
Rationale: Fluvoxamine has high affinity (Ki = 36 nM) for S1R, a chaperone protein involved in

cellular stress response. Determining if Desmethylfluvoxamine binds S1R is crucial for

understanding the "total active moiety" in neuropharmacology.

Experimental System:

Cell Line: HEK293 cells stably overexpressing human S1R or Jurkat cells (endogenous

expression).

Radioligand: [3H]-(+)-Pentazocine (Specific S1R agonist).

Non-Specific Binding (NSB) Block: Haloperidol (10 µM).

Step-by-Step Protocol:

Membrane Preparation:

Harvest HEK-S1R cells. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).

Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

Assay Setup (96-well plate):

Total Binding: 50 µL Membrane + 20 µL [3H]-Pentazocine (2 nM final) + 20 µL Vehicle.

NSB: 50 µL Membrane + 20 µL [3H]-Pentazocine + 20 µL Haloperidol (10 µM).

Test: 50 µL Membrane + 20 µL [3H]-Pentazocine + 20 µL Desmethylfluvoxamine (titrated

1 nM - 10 µM).
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Incubation: Incubate for 120 minutes at 37°C (S1R kinetics are slow).

Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell

harvester.

Wash: Wash 3x with ice-cold Tris buffer.

Detection: Add liquid scintillation cocktail and count via Beta-counter.

Data Analysis:

Fit to a one-site competition model to derive Ki.

Visualization of Experimental Logic
The following diagram illustrates the decision tree for characterizing the metabolite's activity

profile relative to the parent compound.

Fluvoxamine
(Parent)

Metabolism
(CYP2D6)

Desmethylfluvoxamine
(O-desmethyl)

Assay 1:
CYP1A2 Inhibition

(DDI Potential)
Incubate w/
Phenacetin

Assay 2:
Sigma-1 Binding
(Neuroprotection)

Incubate w/
[3H]-Pentazocine

High IC50 (>10µM)
Low DDI Risk

No Inhibition

Low IC50 (<1µM)
DDI Warning

Inhibition Retained

High Affinity (Ki <100nM)
Active Metabolite

Binding Detected

Low Affinity
Inactive

No Binding

Click to download full resolution via product page

Caption: Workflow for determining the functional status of Desmethylfluvoxamine. Blue path

indicates metabolic origin; Green/Red paths indicate safety and pharmacological readouts.
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Summary of Key Parameters
Parameter

Fluvoxamine
(Parent)

Desmethylfluvoxa
mine (Target)

Assay Validation
Criteria

CYP1A2 IC50
~0.12 - 0.25 µM

(Potent)
To be determined

Positive control

(Fluvoxamine) must

show IC50 < 0.5 µM.

Sigma-1 Ki 36 nM (High Affinity) To be determined

Specific binding

window > 5-fold over

NSB.

SERT Ki ~3.8 nM Generally Inactive
Reference: Citalopram

or Fluoxetine.

MIST Status N/A Major Metabolite
Accumulation check in

multiple species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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